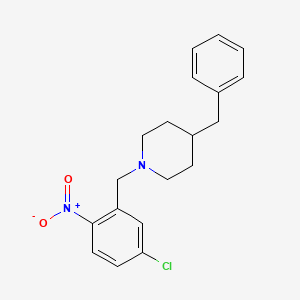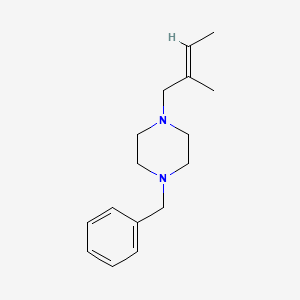![molecular formula C18H20N2O3 B5678074 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylnicotinamide](/img/structure/B5678074.png)
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylnicotinamide is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylnicotinamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). This inhibition leads to a reduction in inflammation and an increase in cAMP levels, respectively.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, it has been found to reduce oxidative stress and increase antioxidant enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylnicotinamide in lab experiments is its potential as an anti-cancer agent. Another advantage is its anti-inflammatory properties, which can be useful in studying inflammation-related diseases. However, a limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylnicotinamide. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other anti-cancer drugs. Another direction is to study its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to develop more effective synthesis methods.
In conclusion, 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylnicotinamide is a synthetic compound that has shown potential as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent. Its mechanism of action is not fully understood, but it has been found to inhibit certain enzymes and reduce inflammation. While it has advantages for lab experiments, such as its potential as an anti-cancer agent, it also has limitations, such as its limited solubility in water. Future research directions include further investigation of its anti-cancer and neuroprotective properties, as well as development of more effective synthesis methods.
Méthodes De Synthèse
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylnicotinamide can be synthesized using various methods. One of the most common methods is the reaction between 7-methoxy-4-hydroxycoumarin and N-methyl-2-chloronicotinamide in the presence of a base. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
The compound has been used in various scientific research applications. It has been found to have potential as an anti-cancer agent, with studies showing that it inhibits the growth of cancer cells. It has also been found to have anti-inflammatory properties, with studies showing that it reduces inflammation in animal models. Additionally, it has been found to have neuroprotective properties, with studies showing that it protects against oxidative stress in neuronal cells.
Propriétés
IUPAC Name |
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-19-18(21)15-4-3-7-20-16(15)9-12-8-13-5-6-14(22-2)10-17(13)23-11-12/h3-7,10,12H,8-9,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPNQHXMRRGLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CC=C1)CC2CC3=C(C=C(C=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylnicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5677996.png)

![4-{[4-(6-methylpyridin-3-yl)phenyl]sulfonyl}thiomorpholine](/img/structure/B5678028.png)
![5-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5678033.png)

![6-(5-methyl-2-thienyl)-2-(2-oxa-7-azaspiro[4.5]dec-7-yl)nicotinic acid](/img/structure/B5678045.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B5678051.png)
![N-methyl-3-[(tetrahydrofuran-3-ylamino)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5678053.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5678055.png)
![1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}piperidin-2-one](/img/structure/B5678059.png)
![1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5678063.png)

![5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5678076.png)
![4-chloro-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5678087.png)